Ilexoside XLVIII
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ilexoside XLVIII is primarily isolated from natural sources, specifically from the leaves of Ilex kudincha . The extraction process involves aqueous extraction, followed by purification steps to isolate the triterpene saponin .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production methods for this compound. The focus remains on laboratory-scale extraction and purification from natural sources .
Chemical Reactions Analysis
Types of Reactions: Ilexoside XLVIII undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized saponins, while reduction can produce reduced derivatives with altered functional groups.
Scientific Research Applications
Ilexoside XLVIII has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying triterpene saponins and their chemical properties.
Mechanism of Action
Ilexoside XLVIII exerts its effects by inhibiting acyl CoA cholesteryl acyl transferase (ACAT) . ACAT is an enzyme involved in the esterification of cholesterol, which is a crucial step in cholesterol metabolism. By inhibiting ACAT, this compound can potentially reduce cholesterol levels and exert beneficial effects on lipid metabolism .
Comparison with Similar Compounds
- Lucyoside B
- Asperosaponin VI
- Araloside VII
- Hederacoside D
- Polygalasaponin E
- Polygalasaponin II
- Polygalasaponin F
- Polygalasaponin V
Comparison: Ilexoside XLVIII is unique due to its specific inhibition of ACAT . While other similar compounds, such as Lucyoside B and Asperosaponin VI, also exhibit biological activities, this compound’s distinct mechanism of action and its source from Ilex kudincha set it apart .
Properties
Molecular Formula |
C42H66O15 |
---|---|
Molecular Weight |
811.0 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C42H66O15/c1-37(2)13-15-42(36(53)57-34-30(49)27(46)26(45)22(18-43)54-34)16-14-40(5)20(21(42)17-37)7-8-24-38(3)11-10-25(39(4,19-44)23(38)9-12-41(24,40)6)55-35-31(50)28(47)29(48)32(56-35)33(51)52/h7,21-32,34-35,43-50H,8-19H2,1-6H3,(H,51,52)/t21-,22+,23+,24+,25-,26+,27-,28-,29-,30+,31+,32-,34-,35+,38-,39-,40+,41+,42-/m0/s1 |
InChI Key |
RZQHWSDMLZHIRN-ZJDNFKTFSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C |
Origin of Product |
United States |
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